Pyrene, 1,1'-(1,2-ethanediyl)bis-
Description
Pyrene, 1,1'-(1,2-ethanediyl)bis- is an organic divalent cation featuring two pyrene moieties linked by a 1,2-ethanediyl bridge. Its planar aromatic structure facilitates π-π stacking interactions, making it valuable in coordination chemistry for tuning the crystal packing of metal complexes. For instance, it has been employed as a counterion in zinc(II)-maleonitriledithiolate (mnt) complexes to influence anion stacking . The compound’s rigid, conjugated system enhances electronic communication between metal centers, which is critical in materials science applications such as optoelectronics and molecular sensors.
Properties
CAS No. |
61577-80-8 |
|---|---|
Molecular Formula |
C34H22 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-(2-pyren-1-ylethyl)pyrene |
InChI |
InChI=1S/C34H22/c1-3-23-13-15-27-11-9-21(29-19-17-25(5-1)31(23)33(27)29)7-8-22-10-12-28-16-14-24-4-2-6-26-18-20-30(22)34(28)32(24)26/h1-6,9-20H,7-8H2 |
InChI Key |
FRYPFUZXBUJIRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation
Friedel-Crafts alkylation represents a classical route for introducing alkyl bridges between aromatic systems. For pyrene, however, the reaction faces challenges due to its moderate electrophilic reactivity and multiple substitution sites (1-, 3-, 6-, and 8-positions).
Procedure :
- Reactants : Pyrene (2 eq), 1,2-dibromoethane (1 eq), AlCl₃ (2 eq)
- Conditions : Reflux in dichloromethane (DCM) at 40°C for 72 hours.
- Workup : Quench with ice-water, extract with DCM, purify via column chromatography (silica gel, hexane/ethyl acetate 9:1).
Challenges :
- Regioselectivity: Pyrene’s 1-position is most reactive, but competing substitutions at 3- and 6-positions yield byproducts.
- Yield Optimization: Reported yields for analogous PAH alkylations rarely exceed 30% due to steric hindrance.
Hypothetical Data :
| Parameter | Value |
|---|---|
| Isolated Yield | 28% |
| Regioselectivity | 1,1'-isomer: 75% |
| Byproducts | 1,3'-isomer (15%) |
Suzuki-Miyaura Cross-Coupling
This transition metal-catalyzed method offers superior regiocontrol compared to Friedel-Crafts. The synthesis requires 1-bromopyrene and ethylene glycol bis(boronic ester).
Procedure :
- Synthesis of 1-Bromopyrene :
- Coupling Reaction :
Mechanistic Insights :
The palladium catalyst facilitates oxidative addition into the C-Br bond, followed by transmetallation with the bis-boronate and reductive elimination to form the C-C bond.
Hypothetical Data :
| Parameter | Value |
|---|---|
| Isolated Yield | 52% |
| Purity (HPLC) | 98% |
| Reaction Scale | 5 mmol |
McMurry Coupling with Subsequent Hydrogenation
This two-step approach first forms an ethene-linked dimer, which is then hydrogenated to the ethanediyl bridge.
Step 1: McMurry Coupling
- Synthesis of 1-Pyrenecarboxaldehyde :
- Dimerization :
Step 2: Catalytic Hydrogenation
- Conditions :
- Ethene-linked dimer (1 eq), H₂ (50 psi), 10% Pd/C (5 wt%) in ethyl acetate, 25°C, 12 hours.
- Outcome :
Hypothetical Data :
| Parameter | Value |
|---|---|
| McMurry Yield | 37% |
| Hydrogenation Yield | 95% |
| Overall Yield | 35% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃) :
- Pyrene protons: δ 7.8–8.3 (m, 16H, aromatic)
- Ethylene bridge: δ 3.1 (s, 4H, -CH₂CH₂-)
- Absence of vinylic protons confirms ethanediyl over ethene linkage.
¹³C NMR :
Infrared Spectroscopy (IR)
Mass Spectrometry
Thermal and Crystallographic Analysis
Thermogravimetric Analysis (TGA)
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrene, 1,1’-(1,2-ethanediyl)bis- can undergo oxidation reactions, often leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more hydrogenated forms, potentially altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrenequinones.
Reduction: Hydrogenated pyrene derivatives.
Substitution: Halogenated or nitro-substituted pyrene derivatives.
Scientific Research Applications
Chemistry: Pyrene, 1,1’-(1,2-ethanediyl)bis- is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and as a ligand in coordination chemistry .
Biology: In biological research, this compound is studied for its interactions with DNA and proteins, as well as its potential use in bioimaging due to its fluorescent properties .
Medicine: Research is ongoing into the use of pyrene derivatives in drug delivery systems and as potential therapeutic agents due to their ability to interact with biological molecules .
Industry: In the industrial sector, pyrene, 1,1’-(1,2-ethanediyl)bis- is used in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices .
Mechanism of Action
The mechanism of action of pyrene, 1,1’-(1,2-ethanediyl)bis- involves its ability to participate in π-π stacking interactions and its electronic properties. These interactions can affect the behavior of the compound in various environments, such as binding to DNA or proteins in biological systems . The molecular targets and pathways involved include interactions with nucleic acids and proteins, potentially influencing cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between Pyrene, 1,1'-(1,2-ethanediyl)bis- and analogous compounds:
Electronic and Physical Properties
- Pyrene Derivative : The extended π-conjugation in pyrene enhances electronic delocalization, enabling applications in conductive materials. Its rigidity contrasts with flexible analogues like bibenzyl, which lacks aromatic conjugation beyond individual benzene rings .
- Phosphonium Bromide : The triphenylphosphonium groups impart high thermal stability and polarity, increasing solubility in polar solvents. The bromide counterion further enhances ionic character .
- Benzotriazole Derivative : Sulfur and nitrogen atoms in benzotriazole and phenylthio groups enable metal coordination, making it suitable for catalytic or inhibitory roles .
- Dinitrobibenzyl : Nitro groups introduce electron-withdrawing effects, altering redox properties and reactivity compared to unsubstituted bibenzyl .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing "Pyrene, 1,1'-(1,2-ethanediyl)bis-"?
- Methodology : Synthesis typically involves coupling pyrene derivatives with ethane-1,2-diyl linkers. For example, palladium-catalyzed cross-coupling reactions or Ullmann-type couplings can be employed. Purification via column chromatography (silica gel) and characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity .
Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound?
- Methodology : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., dichloromethane/hexane). Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement software (e.g., SHELX) resolves bond lengths and angles, as demonstrated in analogous ethanediyl-linked complexes .
Q. What spectroscopic techniques are essential for characterizing its electronic properties?
- Methodology : UV-Vis spectroscopy identifies π-π* transitions in the pyrene moieties. Fluorescence spectroscopy reveals excimer formation due to ethanediyl bridging. FT-IR confirms C-H stretching modes (2800–3100 cm⁻¹) and aromatic ring vibrations. Solid-state NMR can probe molecular packing effects .
Advanced Research Questions
Q. How do steric and electronic effects of the ethanediyl bridge influence catalytic activity in coordination complexes?
- Methodology : Compare catalytic performance (e.g., in Suzuki-Miyaura coupling) with analogous ethylene-linked complexes. Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) model electronic effects. Experimental validation includes turnover frequency (TOF) measurements and kinetic isotope effect (KIE) studies .
Q. What contradictions exist in reported biological activities, and how can they be resolved?
- Methodology : Discrepancies in antimicrobial or enzyme inhibition data may arise from impurities (e.g., unreacted pyrene derivatives). High-performance liquid chromatography (HPLC) purity checks (>98%) and standardized bioassays (e.g., MIC for antimicrobial testing) are critical. Meta-analyses of structure-activity relationships (SAR) across analogs can identify key functional groups .
Q. How does the compound’s environmental persistence compare to other polycyclic aromatic hydrocarbons (PAHs)?
- Methodology : Conduct biodegradation studies (OECD 301F test) and measure octanol-water partition coefficients (log P) to assess bioaccumulation potential. Compare with EPA data on pyrene derivatives, noting the ethanediyl bridge’s role in altering hydrophobicity .
Q. What computational strategies predict its reactivity in click chemistry applications?
- Methodology : Molecular docking (AutoDock Vina) models interactions with azide-functionalized substrates. Quantum mechanical calculations (e.g., transition state theory) predict reaction barriers. Experimental validation via kinetic monitoring (e.g., in situ IR) confirms computational predictions .
Comparative and Methodological Insights
Q. How does this compound differ structurally and functionally from 1,2-bis(4-fluorophenyl)ethane?
- Key Differences : The pyrene moieties in "Pyrene, 1,1'-(1,2-ethanediyl)bis-" enable extended π-conjugation, enhancing fluorescence quantum yield compared to fluorophenyl analogs. Fluorine substitution in 1,2-bis(4-fluorophenyl)ethane increases electronegativity, altering solubility and reactivity in SNAr reactions .
Q. What challenges arise in analyzing its mass spectrometry (MS) fragmentation patterns?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
